molecular formula C13H18BrNO3 B1456505 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 1309682-49-2

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No. B1456505
M. Wt: 316.19 g/mol
InChI Key: OOLTUNIXMHQJGE-UHFFFAOYSA-N
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Description


4-Bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound used in scientific research due to its diverse applications. This compound demonstrates intriguing properties and offers exciting opportunities for exploring various fields of study1.



Synthesis Analysis



Molecular Structure Analysis


The molecular formula of 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is C₁₁H₁₄BrNO₂ . Let’s examine its structure:




Chemical Reactions Analysis


While specific reactions involving this compound are not explicitly documented, we can infer that it may participate in typical organic reactions, such as nucleophilic substitutions, amidation, and esterification. Further experimental investigations would be necessary to explore its reactivity in detail.



Physical And Chemical Properties Analysis



  • Molecular Weight : 272.14 g/mol

  • IUPAC Name : 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide

  • InChI Code : 1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)

  • Purity : 95.00%


Scientific Research Applications

Synthesis of Therapeutic Agents

A key application involves the synthesis of orally active CCR5 antagonists, which are crucial in the treatment of HIV. A practical method has been developed for synthesizing an orally active CCR5 antagonist, showcasing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005). This advancement in synthetic methodology contributes significantly to the pharmacological research aimed at treating HIV by blocking the CCR5 receptor.

Antidopaminergic Properties

Another notable application is the synthesis and evaluation of compounds with antidopaminergic properties, suggesting potential for the development of antipsychotic medications. The synthesis of highly potent compounds, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrates their potential in inhibiting dopamine D-2 mediated responses, which is crucial for the treatment of psychiatric disorders (Högberg et al., 1990).

Organic Synthesis Techniques

Research also extends into the development of novel organic synthesis techniques, such as the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This technique, catalyzed by nickel(I) complexes, shows high yields and demonstrates the growing interest in developing efficient methods for constructing complex organic molecules (Esteves et al., 2007).

Development of Novel CCR5 Antagonists

Furthermore, the synthesis of novel non-peptide CCR5 antagonists highlights the ongoing efforts to improve HIV treatment options. These compounds are characterized by their structures and potential bioactivities, indicating a robust approach to discovering new therapeutic agents (Cheng De-ju, 2014).

Safety And Hazards


Safety information and hazards associated with this compound are not explicitly provided in the available sources. Researchers handling it should follow standard laboratory safety protocols and consult relevant safety data sheets.


Future Directions


Given its intriguing properties, future research could explore the following areas:



  • Biological Activity : Investigate potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

  • Derivatives : Synthesize derivatives to enhance specific properties or tailor its behavior for targeted applications.

  • Structure-Activity Relationship : Explore the relationship between its structure and function to optimize its properties.


properties

IUPAC Name

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(17)15-13(2,3)8-16/h5-7,16H,4,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLTUNIXMHQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC(C)(C)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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